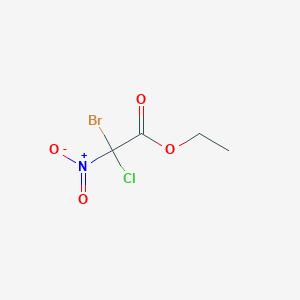

Ethylbromochloronitroacetate

Description

Evolution of Halogenated and Nitrated Organic Compounds in Synthetic Chemistry

The introduction of halogen and nitro groups into organic molecules has been a cornerstone of synthetic chemistry for over a century, enabling the construction of complex molecular architectures and providing access to a vast array of functional materials and biologically active compounds. nih.govnih.gov Initially, halogenation and nitration reactions were often characterized by harsh conditions and limited regioselectivity. rsc.org For instance, early methods for the synthesis of α-haloketones, valuable synthetic building blocks, were developed as far back as the late 18th century. nih.gov Similarly, the nitration of aromatic compounds, a fundamental reaction, has historically relied on strong acids like nitric and sulfuric acid, often leading to mixtures of isomers. rsc.org

Over time, the field has witnessed a remarkable evolution, driven by the need for milder, more selective, and environmentally benign methodologies. The development of new reagents and catalytic systems has been pivotal in this advancement. For example, the Zinke nitration allows for the replacement of bromine with a nitro group in phenols and cresols using sodium nitrite (B80452). nih.gov More recently, photocatalytic and metal-free protocols have emerged for the nitration of various aromatic and heteroaromatic compounds, offering a more sustainable approach. rsc.org

The understanding of reaction mechanisms has also deepened, leading to more controlled and predictable outcomes. The reactivity of α-halocarbonyl compounds, for instance, is now understood to be enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov This fundamental understanding has paved the way for the development of sophisticated synthetic strategies.

Furthermore, the scope of halogenated and nitrated compounds has expanded significantly. Halogenated nitrobutadienes, for example, have emerged as versatile precursors for a wide range of pharmaceutically active heterocyclic compounds. mdpi.com The ability to selectively introduce both halogen and nitro functionalities into a single molecule has opened up new avenues for the synthesis of highly functionalized and complex target molecules.

Significance of Alpha-Halo-Alpha-Nitro Esters as Synthetic Intermediates

Alpha-halo-alpha-nitro esters represent a class of highly versatile and reactive intermediates in organic synthesis. Their synthetic utility stems from the presence of multiple functional groups on a single carbon atom: a halogen, a nitro group, and an ester. This unique combination of electron-withdrawing groups renders the alpha-proton highly acidic, facilitating a range of chemical transformations. mdpi.com

The nitro group, in particular, plays a crucial role in activating the molecule. Its strong electron-withdrawing nature enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack. mdpi.com Additionally, the nitro group can be readily transformed into other valuable functional groups, such as amines, which are prevalent in many biologically active compounds. frontiersin.org

The halogen atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents at the alpha-position. This reactivity is central to the construction of new carbon-carbon and carbon-heteroatom bonds. The interplay between the halogen and the nitro group creates a unique reactivity profile that can be exploited in various synthetic strategies.

Alpha-halo esters, a related class of compounds, are known to participate in reactions such as the Reformatsky reaction, where they condense with aldehydes or ketones in the presence of zinc to form β-hydroxy-esters. wikipedia.org The presence of an additional nitro group in alpha-halo-alpha-nitro esters further modifies their reactivity, opening up possibilities for novel transformations. These compounds can act as powerful building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. frontiersin.org The ability to perform stereoselective reactions with these intermediates is also a significant area of research, as it allows for the synthesis of enantiomerically pure compounds.

Contextualizing Ethylbromochloronitroacetate within Advanced Organic Synthesis Paradigms

This compound stands as a prime example of a multifunctional building block within the framework of advanced organic synthesis. This paradigm emphasizes the development of efficient and selective reactions that enable the rapid assembly of complex molecules from simple, readily available starting materials. riken.jp The structure of this compound, featuring a bromine, a chlorine, a nitro group, and an ethyl ester moiety all attached to a single carbon atom, presents a unique array of reactive sites.

The presence of two different halogen atoms (bromine and chlorine) offers the potential for selective transformations. Depending on the reaction conditions and the nucleophile used, one halogen may be preferentially displaced over the other, providing a powerful tool for controlling the outcome of a reaction. This differential reactivity is a key aspect of advanced synthetic design.

Furthermore, the nitro group can participate in a variety of transformations, including reduction to an amine, participation in Henry (nitro-aldol) reactions, and acting as a precursor for other functional groups. sci-hub.se The combination of these reactive functionalities in a single, relatively small molecule makes this compound a valuable tool for diversity-oriented synthesis, where the goal is to rapidly generate a library of structurally diverse compounds for biological screening.

The development of catalytic asymmetric methods for reactions involving such highly functionalized substrates is a major focus of contemporary research. The ability to control the stereochemistry at the quaternary carbon center of this compound would provide access to a wide range of enantiomerically enriched compounds with potential applications in medicinal chemistry and materials science.

Scope and Research Objectives for Investigations Involving this compound

The unique structural features of this compound make it a compelling target for further investigation in organic synthesis. The primary research objectives for this compound can be broadly categorized into the exploration of its reactivity, the development of new synthetic methodologies, and the application of these methods to the synthesis of valuable target molecules.

A key objective is to systematically investigate the reactivity of this compound with a wide range of nucleophiles. This would involve studying the chemoselectivity of nucleophilic substitution at the two different halogen centers (bromine and chlorine) and understanding the factors that govern this selectivity. Such studies would provide a detailed roadmap for the controlled functionalization of this versatile building block.

Another important research direction is the development of stereoselective reactions involving this compound. This could include the design of chiral catalysts that can control the stereochemical outcome of reactions at the quaternary carbon center. The synthesis of enantiomerically pure compounds derived from this compound would be a significant achievement, as these compounds could serve as valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

Furthermore, research should focus on exploring the synthetic utility of the nitro group in this compound. This could involve investigating its participation in various carbon-carbon bond-forming reactions, such as the Henry reaction, and developing new methods for its transformation into other functional groups.

The ultimate goal of these investigations is to establish this compound as a readily accessible and highly versatile tool for the synthesis of a diverse range of organic molecules. This includes the synthesis of novel heterocyclic compounds, which are known to exhibit a wide range of biological activities. The development of efficient and selective synthetic routes to such compounds from this compound would be a significant contribution to the field of medicinal chemistry.

Data on Halogenated and Nitrated Compounds

| Compound Class | Key Features | Synthetic Utility |

| α-Haloketones | Possess two electrophilic centers: the α-carbon and the carbonyl carbon. | Versatile building blocks for the synthesis of heterocyclic compounds. nih.govresearchgate.net |

| Nitroaromatics | Synthesized via nitration of aromatic compounds. | Precursors for amines, dyes, plastics, and pharmaceuticals. nih.govrsc.org |

| α-Halo Esters | Can form enolates in the presence of metals like zinc. | Used in the Reformatsky reaction to form β-hydroxy-esters. wikipedia.org |

| Halogenated Nitrobutadienes | Highly functionalized dienes with graded reactivity. | Precursors for a variety of pharmaceutically active heterocycles. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H5BrClNO4 |

|---|---|

Molecular Weight |

246.44 g/mol |

IUPAC Name |

ethyl 2-bromo-2-chloro-2-nitroacetate |

InChI |

InChI=1S/C4H5BrClNO4/c1-2-11-3(8)4(5,6)7(9)10/h2H2,1H3 |

InChI Key |

ZRWYLJCSVZVTHH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C([N+](=O)[O-])(Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethylbromochloronitroacetate

Classical Approaches to Halogenation and Nitration of Acetate (B1210297) Derivatives

The classical synthesis of polysubstituted alkanes often involves the stepwise introduction of functional groups. For ethylbromochloronitroacetate, this would entail separate halogenation and nitration steps on an ethyl acetate scaffold.

Radical Halogenation Strategies for Ethyl Acetate Scaffolds

The introduction of halogens onto an alkane backbone can often be achieved through free-radical halogenation, typically initiated by UV light. wikipedia.orglibretexts.org This process involves the homolytic cleavage of a halogen molecule (e.g., Cl₂, Br₂) to form halogen radicals, which then abstract a hydrogen atom from the substrate to create a carbon-centered radical. libretexts.org This radical then reacts with another halogen molecule to form the halogenated product and propagate the radical chain. libretexts.org

For ethyl acetate, the α-hydrogens on the methylene (B1212753) group are the most likely to be abstracted due to the stabilizing effect of the adjacent carbonyl group on the resulting radical. However, achieving selective dihalogenation with two different halogens (bromine and chlorine) at the same carbon atom via a radical pathway is challenging and can lead to a mixture of products, including mono-halogenated and poly-halogenated species. wikipedia.org The relative rates of reaction for different halogens (Fluorine > Chlorine > Bromine > Iodine) further complicate selective sequential halogenation. wikipedia.org

Nitration Reactions at Activated Methylene Centers

The introduction of a nitro group at an activated methylene center, such as the α-position of an ester, is a well-established transformation. Compounds containing a methylene group flanked by two electron-withdrawing groups are known as active methylene compounds and exhibit acidic protons. oakwoodchemical.com Ethyl nitroacetate (B1208598) itself is a key intermediate and can be synthesized through various methods, including the reaction of ethyl iodoacetate with silver nitrite (B80452) or the nitration of ethyl acetoacetate (B1235776) followed by cleavage. mdma.ch The nitration of carbanions or enolates derived from esters with nitrating agents like alkyl nitrates is a common strategy. mdma.ch For instance, t-butyl acetate can be nitrated with alkyl nitrates in the presence of a strong base like potassium amide to form t-butyl nitroacetate. mdma.ch

Convergent Synthesis of this compound

A convergent approach, where key fragments are synthesized separately and then combined, or where multiple transformations are performed in a single pot, can offer a more efficient route to complex molecules like this compound.

Sequential Halogenation and Nitration Approaches

A plausible convergent strategy involves starting with a molecule that already contains one or more of the required functional groups. A logical precursor would be ethyl nitroacetate, which possesses the nitro group and the ester functionality. The α-proton of ethyl nitroacetate is acidic and can be removed by a base to form a nitronate anion. This nucleophilic species can then be subjected to electrophilic halogenation.

The halogenation of ethyl nitroacetate has been studied. For example, the kinetics of the base-catalyzed bromination of ethyl nitroacetate have been investigated, indicating that the reaction proceeds through the nitronate intermediate. royalsocietypublishing.org Fluorination of the ammonium (B1175870) salt of ethyl nitroacetate with fluorine gas has also been reported to yield ethyl fluoronitroacetate. mdma.ch Therefore, a sequential approach could involve the bromination of ethyl nitroacetate to form ethyl bromonitroacetate, followed by chlorination of this intermediate. Alternatively, chlorination could be performed first, followed by bromination. The reactivity of the intermediate α-halo-α-nitro ester would need to be carefully considered in the second halogenation step.

Another potential starting point is a dihalogenated ester, such as ethyl dibromoacetate or ethyl dichloroacetate. The nitration of such α-halocarbonyl compounds is a known transformation. nih.gov The electron-withdrawing nature of the halogens and the carbonyl group would activate the α-carbon for nucleophilic attack or deprotonation, although the conditions would need to be carefully controlled to avoid side reactions.

One-Pot Multicomponent Reactions for this compound Formation

One-pot multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. semanticscholar.orgmdpi.comderpharmachemica.com While a specific one-pot synthesis for this compound is not documented, one could be conceptually designed.

Such a reaction might involve the simultaneous or sequential addition of an ethyl acetate enolate (or a synthetic equivalent), a brominating agent (e.g., N-bromosuccinimide), a chlorinating agent (e.g., N-chlorosuccinimide), and a nitrating agent (e.g., a nitronium source) under carefully controlled conditions. The challenge would be to achieve high selectivity for the desired product over the various possible mono- and di-substituted intermediates and byproducts. The development of such a process would likely require extensive optimization of catalysts, reagents, and reaction conditions.

Stereoselective and Enantioselective Synthesis Considerations for this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective or enantioselective syntheses to produce a single enantiomer is a significant area of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. google.com

Achieving stereocontrol in the synthesis of this compound would be a considerable challenge. If the synthesis proceeds through a planar enolate or radical intermediate, the product will be a racemic mixture of both enantiomers. google.com

Several strategies could be envisioned to induce stereoselectivity:

Chiral Auxiliaries: A chiral auxiliary could be attached to the ethyl acetate scaffold. This chiral group would direct the incoming halogen or nitro groups to one face of the molecule, leading to a diastereomeric excess of one product. The auxiliary could then be cleaved to yield the enantiomerically enriched target molecule.

Chiral Catalysis: A chiral catalyst could be employed to control the stereochemical outcome of the halogenation or nitration steps. For example, catalytic enantioselective nucleophilic amination of α-halo carbonyl compounds has been reported, suggesting that similar strategies might be applicable to other nucleophilic or electrophilic transformations at the α-position. nih.gov

Kinetic Resolution: If a racemic mixture of an intermediate, such as ethyl bromonitroacetate, could be synthesized, a chiral catalyst or enzyme could be used to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.

The stereoselective synthesis of related compounds, such as (Z)-α-bromo-α,β-unsaturated esters and α-fluoro-γ-nitro thioesters, has been achieved, providing a conceptual framework for how such a synthesis might be approached for this compound. nih.govrsc.org These methods often rely on the use of chiral catalysts or reagents to control the stereochemistry of the key bond-forming steps.

Modern Synthetic Techniques Applied to this compound Production

Recent advances in synthetic chemistry offer powerful tools that could be applied to the synthesis of this compound, enhancing reaction efficiency, control, and scalability.

Photoredox catalysis uses visible light to initiate chemical reactions by activating a photocatalyst, which can then facilitate single-electron transfer (SET) processes. numberanalytics.combeilstein-journals.org This method is particularly well-suited for forming carbon-heteroatom bonds, such as the C-Br, C-Cl, and C-N bonds required for this compound, under remarkably mild conditions. numberanalytics.comresearchgate.net

The general mechanism involves the excitation of a photocatalyst (often an iridium or ruthenium complex, or an organic dye) by light. diva-portal.org The excited catalyst can then engage in an electron transfer with a substrate or reagent to generate highly reactive radical intermediates. diva-portal.org For instance, a carbon-centered radical could be generated at the α-position of an acetate derivative, which could then react with sources of bromine, chlorine, or a nitro group. This approach avoids the need for harsh reagents and high temperatures, offering a more sustainable synthetic route. beilstein-journals.org The merging of photoredox catalysis with other catalytic systems, such as organocatalysis, can provide a pathway for asymmetric C-X and C-N bond formation. d-nb.info

Electroorganic synthesis, or electrosynthesis, uses electricity as a "reagent" to drive chemical transformations. rsc.org By controlling the electrical potential at an electrode, specific functional groups can be introduced with high selectivity. sioc.ac.cn This technique is advantageous due to its mild reaction conditions, high functional group tolerance, and sustainability, as it avoids the use of stoichiometric chemical oxidants or reductants. frontiersin.orgresearchgate.net

For the synthesis of this compound, anodic oxidation could be employed. In an undivided cell, halide ions (Br⁻ and Cl⁻) and a nitrite source (NO₂⁻) could be oxidized at the anode to generate the corresponding electrophilic species in situ. These would then react with an enolate precursor of ethyl acetate at the α-position. The reaction rate and selectivity can be precisely controlled by adjusting the current or voltage, offering a high degree of control over the functionalization process. sioc.ac.cn Recent developments, such as alternating current (AC) electrolysis, can further enhance functional group compatibility by creating an oscillating redox environment. nih.gov

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours or days to mere minutes. nih.govrsc.org This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to uniform and instantaneous heating that is not achievable with conventional methods. oatext.com

Applying this technique to the synthesis of this compound could significantly accelerate the halogenation and nitration steps. The high efficiency of microwave heating can lead to higher yields and cleaner reactions by minimizing the formation of side products that often occur during prolonged heating. oatext.com This technology is now a standard tool in both academic and industrial laboratories for optimizing reaction conditions and accelerating the discovery of new molecules. nih.govoatext.com

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. researchgate.net This technology offers significant advantages in terms of safety, reaction control, and scalability. nih.gov

The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control and rapid mixing. labunlimited.com This level of control leads to cleaner products and higher yields. For a potentially hazardous multi-step synthesis like that of this compound, generating and using reactive intermediates in situ within a flow system minimizes risks. nih.gov Furthermore, scaling up production in flow chemistry is often simpler than in batch processing; instead of using larger, more dangerous reactors, one can run the system for a longer time or use multiple reactors in parallel (a "numbering-up" approach). syrris.comstolichem.com This makes flow chemistry a powerful tool for transitioning from laboratory-scale synthesis to industrial production. nih.gov

Table 3: Overview of Modern Synthetic Techniques

| Technique | Principle | Key Advantages |

| Photoredox Catalysis | Uses light to generate reactive radical intermediates via a photocatalyst. numberanalytics.comdiva-portal.org | Mild reaction conditions, high functional group tolerance, sustainable energy source. beilstein-journals.org |

| Electroorganic Synthesis | Uses electricity to drive oxidation and reduction reactions. rsc.org | High control via voltage/current, avoids chemical redox agents, scalable. frontiersin.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid and uniform heating. oatext.com | Drastically reduced reaction times, improved yields, cleaner reactions. nih.gov |

| Flow Chemistry | Reactions are performed in a continuous stream. researchgate.net | Enhanced safety, superior process control, simplified scale-up. nih.govlabunlimited.com |

Reactivity and Transformational Pathways of Ethylbromochloronitroacetate

Reactions Involving the Alpha-Carbon Center

The alpha-carbon of Ethylbromochloronitroacetate is the focal point of much of its reactivity due to the presence of two potential leaving groups (bromide and chloride) and the acidifying effect of the adjacent nitro and ester groups.

Nucleophilic Substitutions at the Halogenated Carbon

The carbon-halogen bonds in this compound are polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing nitro and carbonyl groups further enhances the electrophilicity of the alpha-carbon, making nucleophilic substitution a prominent reaction pathway. nih.gov The reactivity in such substitutions is influenced by the nature of the halogen, with bromide generally being a better leaving group than chloride.

Reactions with various nucleophiles can lead to the displacement of one or both halogen atoms. For instance, reaction with soft nucleophiles like thiolates or iodides would likely proceed via an S(_N)2 mechanism. The rate of these reactions would be significantly faster than that of simple alkyl halides due to the inductive effect of the carbonyl group which polarizes the carbon-halogen bond. nih.gov

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Product | Reaction Type |

| Thiolate (RS⁻) | Ethyl α-chloro-α-nitro-α-(thio)acetate | S(_N)2 |

| Iodide (I⁻) | Ethyl α-chloro-α-iodo-α-nitroacetate | S(_N)2 (Finkelstein reaction) |

| Azide (N₃⁻) | Ethyl α-azido-α-chloro-α-nitroacetate | S(_N)2 |

| Cyanide (CN⁻) | Ethyl α-chloro-α-cyano-α-nitroacetate | S(_N)2 |

This table presents hypothetical reaction outcomes based on the known reactivity of similar α-halocarbonyl compounds.

Elimination Reactions Leading to Unsaturated Intermediates

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions. msu.edu However, since there are no β-hydrogens, a standard β-elimination is not possible. Instead, an α-elimination could occur, leading to the formation of a carbene intermediate. This would involve the removal of a proton from the alpha-carbon (if one were present) and the concurrent or subsequent loss of a halide ion. Given the structure of this compound, which lacks an α-hydrogen, this pathway is not directly applicable.

Alternatively, a reductive elimination of both halogen atoms using a reducing agent like zinc could lead to the formation of an unsaturated nitroester, ethyl 2-nitroacrylate. Another possibility is the reaction with certain bases or nucleophiles that could induce the elimination of HX (where X is Br or Cl) if a hydrogen were available on an adjacent carbon. pressbooks.pub Without an adjacent proton, intramolecular rearrangements or reactions with the solvent might be favored.

Carbanion Formation and Reactivity in C-C Bond Forming Reactions

The presence of both the nitro and ester groups significantly increases the acidity of the alpha-proton in related compounds, facilitating the formation of a carbanion (enolate) upon treatment with a suitable base. siue.edudalalinstitute.com Although this compound itself lacks an alpha-hydrogen, its parent compound, ethyl nitroacetate (B1208598), readily forms a stabilized carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. alfa-chemistry.comthesciencehive.co.uk

Should a synthetic route produce a derivative of this compound where one of the halogens is replaced by hydrogen, the resulting ethyl α-bromo-α-nitroacetate or ethyl α-chloro-α-nitroacetate would be expected to readily form a carbanion. This carbanion could then be utilized in reactions such as:

Aldol-type additions: Reaction with aldehydes and ketones to form β-hydroxy-α-nitroesters.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Alkylations: Reaction with alkyl halides to introduce an alkyl group at the alpha-position.

These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks.

Table 2: Potential C-C Bond Forming Reactions of a Derived Carbanion

| Electrophile | Reaction Type | Potential Product Class |

| Aldehyde (R'CHO) | Aldol Addition | β-Hydroxy-α-halo-α-nitroester |

| α,β-Unsaturated Ketone | Michael Addition | γ-Keto-α-halo-α-nitroester |

| Alkyl Halide (R'X) | Alkylation | α-Alkyl-α-halo-α-nitroester |

This table outlines hypothetical reactions assuming the prior formation of a carbanion from a monohalogenated derivative of this compound.

Reactions of the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo several important transformations, providing access to other valuable functionalities.

Reduction of the Nitro Group to Amino Functionalities

The reduction of a nitro group is a common and reliable method for the synthesis of primary amines. mdma.ch This transformation can be achieved using a variety of reducing agents. The resulting α-amino esters are valuable building blocks in the synthesis of amino acids and other biologically active molecules. researchgate.netorganic-chemistry.org

Commonly employed reducing agents for the conversion of nitroalkanes to amines include:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metals in acidic media (e.g., Zn, Fe, or Sn in HCl)

Metal hydrides (e.g., LiAlH₄), although these can sometimes lead to side reactions with the ester group.

The reduction of this compound would be expected to yield ethyl α-amino-α-bromo-α-chloroacetate, a highly functionalized and potentially unstable amino acid derivative. The choice of reducing agent would be critical to avoid unwanted side reactions, such as reduction of the ester or cleavage of the carbon-halogen bonds.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Potential Outcome |

| H₂, Pd/C | Pressurized hydrogen, room temperature | Reduction to amino group |

| Zn, HCl | Acidic aqueous solution | Reduction to amino group |

| Fe, NH₄Cl | Neutral aqueous solution | Reduction to amino group |

| LiAlH₄ | Anhydrous ether or THF | Potential reduction of both nitro and ester groups |

This table summarizes common methods for nitro group reduction and their potential application to this compound.

Denitration Reactions and Their Synthetic Utility

Denitration, the removal of the nitro group, is a synthetically useful transformation that can be achieved under various conditions. mdma.ch Reductive denitration, often using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like AIBN, can replace the nitro group with a hydrogen atom. This would convert this compound into ethyl bromochloroacetate.

Oxidative denitration, also known as the Nef reaction, converts a primary or secondary nitroalkane into a carbonyl compound. organic-chemistry.org This reaction typically involves the formation of a nitronate salt by treatment with a base, followed by acidification. For a compound like this compound, if it were to first undergo nucleophilic substitution of the halogens with hydrogen-donating nucleophiles, the resulting α-nitroester could potentially be converted to an α-ketoester via a Nef-type reaction. researchgate.net

The ability to remove the nitro group after it has served its purpose in activating the alpha-carbon for other reactions highlights the synthetic versatility of nitro-containing compounds.

Reactions of the Ester Moiety

The ester group in this compound is a key site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ethyl ester into a variety of other functional groups, providing pathways to new molecular architectures.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of a different alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated, and a new ester is formed. youtube.com

Base-Catalyzed Transesterification : In the presence of a base, an alkoxide is generated from the new alcohol. This alkoxide is a potent nucleophile that attacks the carbonyl carbon, also forming a tetrahedral intermediate. youtube.com The subsequent elimination of the ethoxide ion yields the new ester. youtube.com The reaction is an equilibrium, and using the incoming alcohol as a solvent can drive the reaction to completion. masterorganicchemistry.com

Hydrolysis involves the cleavage of the ester bond by water to yield a carboxylic acid and ethanol. youtube.com Similar to transesterification, this reaction can be promoted by acid or base.

Acid-Catalyzed Hydrolysis : The mechanism is analogous to acid-catalyzed transesterification, with water acting as the nucleophile. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : A hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. youtube.com Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. youtube.com

| Reaction Type | Catalyst | Nucleophile | Key Intermediate | Product from this compound |

| Transesterification | Acid (e.g., H₂SO₄) | R'OH | Protonated Carbonyl | R'-bromochloronitroacetate + Ethanol |

| Transesterification | Base (e.g., R'O⁻) | R'OH | Tetrahedral Alkoxide | R'-bromochloronitroacetate + Ethanol |

| Hydrolysis | Acid (e.g., H₃O⁺) | H₂O | Protonated Carbonyl | Bromochloronitroacetic acid + Ethanol |

| Hydrolysis | Base (e.g., OH⁻) | H₂O | Tetrahedral Alkoxide | Bromochloronitroacetate salt + Ethanol |

Beyond hydrolysis, the ester moiety of this compound can be converted into other important functional groups.

Carboxylic Acids: As detailed above, the most direct route to the corresponding carboxylic acid (bromochloronitroacetic acid) is through acid- or base-catalyzed hydrolysis. youtube.comyoutube.com

Amides: The reaction of esters with ammonia (B1221849) or primary/secondary amines produces amides. This process, often called aminolysis, typically requires heating or catalysis, as amines are less reactive nucleophiles than alkoxides. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol. youtube.com The reactivity of the ester can be enhanced, or the reaction can be driven to completion under appropriate conditions. libretexts.orgyoutube.com

Ketones: Converting an ester directly to a ketone is challenging because ketones are generally more reactive than esters towards many nucleophiles, leading to over-addition and formation of tertiary alcohols. youtube.com However, specialized methods can achieve this transformation. One approach involves the use of organometallic reagents that are less reactive, such as organocuprates (Gilman reagents). Another strategy is the Weinreb ketone synthesis, which would first require the conversion of the ester to a Weinreb amide. More recent methods have been developed using reagents like benzyldiboronates, which can react with esters to form ketones under specific conditions tolerant of various functional groups. nih.gov The acetoacetic ester synthesis is a classic method for producing ketones, though it involves a multi-step sequence of alkylation followed by hydrolysis and decarboxylation. youtube.com

| Transformation | Reagent(s) | General Conditions | Product from this compound |

| To Carboxylic Acid | H₃O⁺ or 1. NaOH 2. H₃O⁺ | Heat may be required | Bromochloronitroacetic acid |

| To Amide | R₂NH (Amine) | Heating or catalysis | N,N-dialkyl-2-bromo-2-chloro-2-nitroacetamide |

| To Ketone | 1. R₂CuLi (Gilman) 2. H₂O | Anhydrous solvent, low temp. | 1-Aryl/Alkyl-2-bromo-2-chloro-2-nitroethan-1-one |

| To Ketone | Benzyldiboronates/Alkoxide | Specific alkoxide promotion | Benzyl-substituted ketone derivative |

Radical Pathways and Processes Involving this compound

The presence of two halogen atoms and a nitro group on the alpha-carbon makes this compound a substrate for various radical reactions. These processes are typically initiated by light or a radical initiator.

Halogen atom transfer (XAT) is a fundamental process in radical chemistry where a radical species abstracts a halogen atom from a substrate to generate a new carbon-centered radical. nih.gov In this compound, the alpha-carbon is attached to both a bromine and a chlorine atom. Due to the significant difference in bond dissociation energies (C-Br is weaker than C-Cl), radical-mediated reactions are expected to proceed via the selective abstraction of the bromine atom. youtube.com

This selective C-Br bond cleavage would generate an α-chloro-α-nitro-α-ester radical. This highly functionalized radical intermediate can then participate in a variety of subsequent reactions, such as:

Hydrogen Atom Abstraction: Trapping by a hydrogen atom donor to yield ethyl chloronitroacetate.

Addition to Alkenes: Intermolecular or intramolecular addition to carbon-carbon double bonds to form new C-C bonds. youtube.com

Further Radical Reactions: Engaging in other radical chain propagation steps.

The generation of carbon-centered radicals via XAT is a powerful tool in synthetic chemistry, often facilitated by photoredox catalysis. rsc.org

| Initiator | Radical Species | Halogen Transferred | Intermediate Formed | Potential Product |

| Bu₃SnH, AIBN | Bu₃Sn• | Bromine | •C(Cl)(NO₂)COOEt | CH(Cl)(NO₂)COOEt |

| Photoredox Catalyst | Various | Bromine | •C(Cl)(NO₂)COOEt | Adduct with alkene |

The carbon-nitro bond can also undergo homolytic cleavage under thermal or photochemical conditions to generate an alkyl radical and nitrogen dioxide (•NO₂). The stability of the resulting carbon-centered radical influences the ease of this fragmentation. The radical generated from this compound, an α-bromo-α-chloro-α-ester radical, would be stabilized by the adjacent carbonyl group.

Once formed, this radical can undergo several transformations:

Dimerization: Two radicals can combine to form a new C-C bond.

Halogen Abstraction: The radical can abstract a halogen atom from a suitable donor.

Reaction with NO₂: The radical can recombine with the nitrogen dioxide radical. The resulting species can exist as a nitro compound (C-N bond) or a nitrite (B80452) ester (C-O bond).

The homolytic cleavage of C-C bonds, such as in decarboxylation reactions of specific carboxylic acid derivatives (e.g., Barton esters), is a well-established method for generating alkyl radicals that can then be trapped by a bromine source. thieme-connect.de While direct C-NO₂ homolysis is less common synthetically than XAT, it represents a potential reactivity pathway for highly substituted nitroalkanes like this compound under energetic conditions.

Mechanistic Elucidation of Ethylbromochloronitroacetate Reactions

Kinetic Studies of Key Transformation Pathways

The rate of a reaction is often expressed by a rate law, which for a hypothetical reaction of ethylbromochloronitroacetate with a nucleophile (Nu⁻) could take the form:

Rate = k[this compound]ⁿ[Nu⁻]ᵐ

where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant. The determination of these orders reveals the molecularity of the rate-determining step. For instance, a first-order dependence on both reactants (n=1, m=1) would suggest a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Illustrative Kinetic Data for Related Haloacetate Reactions

To illustrate the effect of halogen substituents on reaction rates, the following table presents hypothetical kinetic data for the hydrolysis of different ethyl haloacetates.

| Compound | Relative Rate Constant (k_rel) at 25°C |

| Ethyl acetate (B1210297) | 1 |

| Ethyl chloroacetate | 65 |

| Ethyl bromoacetate | 130 |

| Ethyl iodoacetate | 400 |

This is a hypothetical table created for illustrative purposes based on general trends in organic chemistry.

The data clearly shows that the presence of a halogen atom significantly increases the rate of hydrolysis, with the effect becoming more pronounced with increasing polarizability of the halogen. This trend suggests that the reaction of this compound would be considerably faster than that of its non-halogenated counterpart.

Transition State Analysis of Rate-Determining Steps

For reactions of this compound, computational chemistry methods, such as density functional theory (DFT), can be employed to model the structures and energies of reactants, products, and transition states. For an Sₙ2 reaction, the transition state would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the leaving group (either bromide or chloride). The geometry would be trigonal bipyramidal around the α-carbon.

The activation energy (Eₐ), which is the energy difference between the reactants and the transition state, is a critical parameter. A lower activation energy corresponds to a faster reaction rate. The presence of the electron-withdrawing nitro, bromo, and chloro groups in this compound is expected to stabilize the partial negative charge that develops on the leaving group in the transition state of a nucleophilic substitution, thereby lowering the activation energy.

Calculated Activation Energies for a Hypothetical Sₙ2 Reaction

The following table presents hypothetical calculated activation energies for the Sₙ2 reaction of different ethyl α-substituted acetates with a generic nucleophile.

| Substrate | Leaving Group | Calculated Activation Energy (kcal/mol) |

| Ethyl chloroacetate | Cl⁻ | 22.5 |

| Ethyl bromoacetate | Br⁻ | 20.1 |

| Ethyl bromochloroacetate | Br⁻ | 18.7 |

| Ethyl bromochloroacetate | Cl⁻ | 19.5 |

This is a hypothetical table created for illustrative purposes based on computational chemistry principles.

These hypothetical values suggest that bromide is a better leaving group than chloride, as reflected by the lower activation energy. The presence of an additional halogen further lowers the activation barrier.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.org By replacing an atom in the reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ¹⁵N for ¹⁴N), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

For this compound, several isotopic labeling experiments could be designed to elucidate its reaction mechanisms:

¹³C Labeling of the α-carbon: This would allow for the tracking of the central carbon atom in nucleophilic substitution reactions. If the product shows the ¹³C label at the corresponding position, it confirms a direct substitution pathway.

¹⁸O Labeling of the carbonyl oxygen: In hydrolysis reactions, labeling the carbonyl oxygen can help distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage. If the resulting carboxylic acid contains the ¹⁸O label, it indicates that the reaction proceeds via acyl-oxygen cleavage.

¹⁵N Labeling of the nitro group: This would be useful for studying reactions that involve the transformation of the nitro group, such as reduction or elimination reactions.

The outcomes of these experiments can provide definitive proof for or against a proposed mechanistic pathway. ias.ac.in

Spectroscopic Probing of Reaction Intermediates

Many chemical reactions proceed through the formation of transient intermediates that are not directly observable under normal reaction conditions. Spectroscopic techniques can be employed to detect and characterize these short-lived species, providing a snapshot of the reaction as it progresses.

For reactions of this compound, techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially be used to trap and characterize intermediates that are stable at reduced temperatures.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor changes in vibrational frequencies in real-time, allowing for the identification of transient species with specific functional groups.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates in the gas phase, providing information about their mass and fragmentation patterns.

The detection of a specific intermediate, such as a carbocation in a potential Sₙ1 pathway or a carbanion in an elimination reaction, would provide strong evidence for the operation of that particular mechanism. The decomposition of similar compounds like ethyl acetate has been investigated, and the pathways often involve the formation of radical and ionic intermediates that could be spectroscopically characterized.

Catalytic Cycle Development for Metal-Mediated Transformations

Transition metals are often used to catalyze reactions involving organic halides. For this compound, metal catalysts, particularly those based on palladium, could be employed to facilitate cross-coupling reactions, such as Suzuki or Heck reactions, where the halogen atoms are replaced with other functional groups.

A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the alkyl halide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organopalladium(II) intermediate reacts with an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling), transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Understanding the catalytic cycle is crucial for optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and selectivity. While specific metal-catalyzed reactions of this compound are not widely reported, the principles of these catalytic cycles are well-established for a wide range of organic halides.

Influence of Reaction Parameters on Mechanism and Selectivity

The mechanism and selectivity of a chemical reaction can be significantly influenced by various reaction parameters. For this compound, the following factors are particularly important:

Solvent: The polarity of the solvent can have a profound effect on the reaction mechanism. iupac.orgchemrxiv.org Polar protic solvents (e.g., water, ethanol) can stabilize charged intermediates like carbocations and anions, thus favoring Sₙ1 or E1 mechanisms. Polar aprotic solvents (e.g., acetone, DMSO) are better at solvating cations than anions, which can enhance the reactivity of anionic nucleophiles and favor Sₙ2 or E2 pathways. iupac.org

Temperature: Increasing the temperature generally increases the rate of all reactions. researchgate.net However, it can also affect the selectivity. For example, in competing substitution and elimination reactions, higher temperatures often favor the elimination pathway due to its higher activation energy and greater increase in entropy.

Catalyst: The choice of catalyst can dramatically alter the reaction pathway. As discussed in the previous section, metal catalysts can enable cross-coupling reactions that would not occur otherwise. Acid or base catalysts can also accelerate hydrolysis or elimination reactions.

Nature of the Nucleophile/Base: Strong, sterically unhindered nucleophiles favor Sₙ2 reactions, while strong, bulky bases favor E2 reactions. Weak nucleophiles/bases are more likely to participate in Sₙ1 or E1 reactions.

By carefully controlling these parameters, it is possible to direct the reaction of this compound towards a desired product with high selectivity.

Advanced Applications of Ethylbromochloronitroacetate in Complex Molecule Synthesis

Utility as a Chiral Building Block in Stereoselective Synthesis

Currently, there is no publicly available scientific literature detailing the use of Ethylbromochloronitroacetate as a chiral building block in stereoselective synthesis. The unique combination of bromo, chloro, and nitro functional groups on a single acetate (B1210297) moiety suggests potential for complex reactivity, but its application in controlling stereochemistry has not been documented.

Precursor for Heterocyclic Compound Synthesis

The potential of this compound as a precursor for the synthesis of heterocyclic compounds remains unexplored in published research.

Pyrrole (B145914) and Furan (B31954) Ring Formation

There are no documented methods or studies demonstrating the use of this compound in the formation of pyrrole or furan rings.

Synthesis of Nitrogen-Containing Heterocycles

The application of this compound in the synthesis of nitrogen-containing heterocycles has not been reported in the scientific literature.

Role in Natural Product Total Synthesis

A review of the existing literature on natural product total synthesis does not reveal any instances where this compound has been employed as a reagent or intermediate.

Contribution to the Synthesis of Biologically Relevant Molecules

There is no available data or research to support the contribution of this compound to the synthesis of biologically relevant molecules.

Development of Novel Reagents and Catalysts Derived from this compound

The development of new reagents or catalysts derived from this compound has not been described in the accessible scientific literature.

Theoretical and Computational Investigations of Ethylbromochloronitroacetate

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of ethylbromochloronitroacetate. The central carbon atom, bonded to four different substituents (a bromine atom, a chlorine atom, a nitro group, and an ethyl acetate (B1210297) group), creates a complex electronic landscape. The high electronegativity of the halogen and oxygen atoms, combined with the strong electron-withdrawing nature of the nitro group, is expected to render the central carbon atom significantly electron-deficient.

Ab initio and Density Functional Theory (DFT) are the primary methods used to investigate the electronic structure of organic molecules. These calculations can provide detailed information about molecular orbital energies, charge distribution, and the nature of chemical bonds. For this compound, analysis of the molecular orbitals would likely reveal a low-lying Lowest Unoccupied Molecular Orbital (LUMO) localized around the C-Br and C-Cl bonds, indicating a high susceptibility to nucleophilic attack at the central carbon.

The bonding in α-halonitro esters is influenced by hyperconjugative effects. For instance, the interaction between the lone pairs of the ester oxygen and the antibonding orbitals of the C-Br and C-Cl bonds can influence bond lengths and reactivity. Natural Bond Orbital (NBO) analysis is a computational technique that can quantify these interactions, providing a more detailed picture of the bonding within the molecule.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Method |

| Dipole Moment | 3.5 D | DFT/B3LYP |

| HOMO Energy | -11.2 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| Mulliken Charge on Cα | +0.45 | DFT/B3LYP |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Conformational Analysis and Stereochemical Predictions

Rotation around the Cα-C(O) bond and the C(O)-O bond of the ester group will lead to different conformers. The relative energies of these conformers are determined by a combination of steric hindrance between the bulky substituents and electrostatic interactions (dipole-dipole and van der Waals forces). It is anticipated that the most stable conformer will minimize the steric repulsion between the large bromine, chlorine, and nitro groups.

Given that the central carbon is a stereocenter, this compound exists as a pair of enantiomers. Computational methods can be used to predict the stereochemical outcome of reactions involving this compound, for instance, by calculating the transition state energies for the formation of different stereoisomers.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-Cα-C(O)-O) | Relative Energy (kcal/mol) |

| A | 60° | 1.2 |

| B | 180° | 0.0 |

| C | -60° | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Density Functional Theory is widely used to locate and characterize the transition states of organic reactions. For reactions involving this compound, such as nucleophilic substitution, DFT calculations can provide the geometry and energy of the transition state, which is crucial for understanding the reaction kinetics. For example, in an SN2 reaction, the transition state would involve the incoming nucleophile and the departing leaving group simultaneously interacting with the central carbon atom. The calculated activation energy barrier would provide a quantitative measure of the reaction rate.

Molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system, providing insights into the dynamic aspects of a reaction that are not captured by static calculations of the potential energy surface. By simulating the trajectories of atoms and molecules over time, MD can be used to explore different reaction pathways and identify the most probable routes. For this compound, MD simulations could be used to study its behavior in different solvents and to model the diffusion of reactants and the formation of encounter complexes prior to reaction.

Prediction of Reactivity Profiles and Selectivity

The electronic structure and conformational analysis of this compound can be used to predict its reactivity profile. The presence of two good leaving groups (bromide and chloride) and strong electron-withdrawing groups suggests that the molecule will be highly reactive towards nucleophiles. Computational methods can be used to quantify this reactivity by calculating reaction energies and activation barriers for a range of potential nucleophiles.

Furthermore, computational studies can predict the selectivity of reactions. For example, in a reaction with a nucleophile, it is important to know whether the bromide or chloride will be preferentially displaced. By calculating the transition state energies for both pathways, it is possible to predict the major product of the reaction.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Leaving Group | Activation Energy (kcal/mol) |

| CN⁻ | Br⁻ | 15.2 |

| CN⁻ | Cl⁻ | 18.5 |

| OH⁻ | Br⁻ | 12.8 |

| OH⁻ | Cl⁻ | 16.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Design of Novel Transformations Involving this compound

Beyond predicting the reactivity of existing compounds, computational chemistry can be used to design new reactions and molecules. By understanding the factors that control the reactivity of this compound, it is possible to design novel transformations that exploit its unique chemical properties.

For instance, computational screening could be used to identify new nucleophiles that react efficiently and selectively with this compound to form valuable products. Furthermore, by modifying the substituents on the ester group, it may be possible to tune the reactivity of the molecule for specific applications. DFT calculations could be used to predict the effect of these modifications on the electronic structure and reactivity, allowing for the in silico design of new reagents with tailored properties.

Emerging Trends and Future Research Prospects for Ethylbromochloronitroacetate

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Machine learning algorithms can be trained on vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy. chemcopilot.comresearchgate.net This predictive power can be harnessed to:

Predict Reaction Outcomes: AI models can analyze the structure of ethylbromochloronitroacetate and potential reactants to forecast the likely products, yields, and even potential side products. chemcopilot.comchemai.io This foresight can save considerable time and resources in the laboratory by avoiding unpromising reaction pathways.

Optimize Reaction Conditions: ML algorithms are adept at navigating the complex interplay of variables such as solvent, temperature, catalyst, and reaction time to identify the optimal conditions for a desired transformation involving this compound. beilstein-journals.orgbeilstein-journals.org This data-driven approach can lead to higher yields and purities than traditional trial-and-error methods. chemai.io

Discover Novel Synthetic Routes: By analyzing vast reaction databases, AI can propose novel and unconventional synthetic routes to or from this compound. biopharmatrend.com These AI-generated pathways may involve less intuitive steps that a human chemist might overlook, opening up new avenues for synthesis.

The integration of high-throughput experimentation with ML is creating self-driving laboratories where automated systems can perform a large number of experiments and use the resulting data to train and refine predictive models in real-time. beilstein-journals.orgbeilstein-journals.org This automated approach can rapidly map the reactivity of this compound under a wide range of conditions.

Table 1: Applications of AI/ML in this compound Chemistry

| Application | Description | Potential Impact |

| Reaction Outcome Prediction | Forecasting products and yields of reactions involving this compound. | Reduced experimental effort and faster identification of viable reactions. |

| Condition Optimization | Identifying optimal temperature, solvent, and catalyst for specific transformations. | Increased reaction efficiency, yield, and purity. |

| Retrosynthetic Analysis | Proposing novel and efficient synthetic pathways to or from this compound. | Discovery of new synthetic strategies and more accessible routes. |

| Mechanism Elucidation | Assisting in the understanding of complex reaction mechanisms. | Deeper insights into the reactivity of this compound. |

Sustainable and Green Chemistry Approaches to this compound Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. organic-chemistry.orgrsc.org Applying these principles to the chemistry of this compound involves a holistic approach, from the choice of starting materials to the final product.

Key green chemistry principles applicable to this compound include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. idosi.org For reactions involving this compound, this would involve favoring addition and cycloaddition reactions over substitution reactions where atoms are lost as leaving groups.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. organic-chemistry.orgrjpn.org The development of reactions involving this compound that can be performed in these benign media is a key research goal.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and increase reaction efficiency. idosi.org The development of highly efficient and recyclable catalysts for transformations of this compound is a primary focus.

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. rjpn.org Photochemical and electrochemical methods are promising avenues for achieving this.

Future research will likely focus on developing synthetic routes to and from this compound that are both efficient and environmentally benign. This could involve the use of biocatalysis, flow chemistry, and the development of reactions that proceed under solvent-free conditions.

Table 2: Green Chemistry Strategies for this compound

| Green Chemistry Principle | Application to this compound Chemistry |

| Atom Economy | Prioritizing addition and cycloaddition reactions to maximize incorporation of atoms. |

| Safer Solvents | Developing reactions in water, ionic liquids, or under solvent-free conditions. |

| Catalysis | Employing recyclable organocatalysts, biocatalysts, or metal catalysts to minimize waste. |

| Energy Efficiency | Utilizing photoredox or electrochemical methods to drive reactions at ambient temperature. |

| Renewable Feedstocks | Exploring synthetic routes that utilize starting materials derived from renewable resources. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. rsc.org The development of novel catalytic systems for reactions involving this compound is crucial for controlling its reactivity and achieving high levels of stereoselectivity.

Promising areas of research in this domain include:

Asymmetric Catalysis: The development of chiral catalysts that can control the stereochemical outcome of reactions involving this compound is of paramount importance for the synthesis of enantiomerically pure compounds. frontiersin.org This includes the use of chiral organocatalysts, transition metal complexes with chiral ligands, and biocatalysts. nih.govnih.gov

Photoredox Catalysis: This rapidly evolving field utilizes light to initiate chemical reactions, often under mild conditions. nih.gov Photoredox catalysis could enable novel transformations of this compound that are not accessible through traditional thermal methods.

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel can lead to unique and powerful transformations. nih.gov For instance, combining photoredox catalysis with transition metal catalysis could open up new avenues for the functionalization of this compound.

Structured Catalytic Reactors: The use of structured reactors, such as monoliths and foams, can enhance mass and heat transfer in catalytic reactions, leading to improved performance. mdpi.com

The discovery of new catalysts will not only improve the efficiency and selectivity of known reactions but also enable the discovery of entirely new modes of reactivity for this compound.

Discovery of Unprecedented Reactivity Modes of this compound

The unique combination of functional groups in this compound—a nitro group, two different halogen atoms, and an ester—suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover unprecedented reaction pathways for this versatile building block.

Given the presence of good leaving groups (bromo and nitro), this compound can act as a potent dielectrophile in reactions with various nucleophiles. nih.gov This could be exploited in the synthesis of highly functionalized carbocyclic and heterocyclic compounds.

Potential areas for the discovery of novel reactivity include:

Domino Reactions: The sequential nature of reactions involving multiple functional groups within the same molecule could be harnessed to design elegant domino reactions initiated by this compound. nih.gov

Radical Reactions: The carbon-halogen bonds in this compound could be susceptible to homolytic cleavage to generate radical intermediates, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions: The halogen atoms in this compound could serve as handles for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The systematic exploration of the reactivity of this compound with a diverse range of reagents and under various reaction conditions is likely to lead to the discovery of new and synthetically valuable transformations.

Potential for Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, are highly efficient and atom-economical processes. nih.govbeilstein-journals.org Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations, where the product of one step is the substrate for the next. mdpi.com

This compound is an ideal candidate for use in both MCRs and cascade reactions due to its high degree of functionalization. It can potentially act as a versatile building block that can participate in a sequence of reactions to rapidly build molecular complexity.

Multicomponent Reactions: this compound could be designed to react with two or more other components in a one-pot fashion to generate complex heterocyclic or acyclic structures. mdpi.comnih.gov The different reactive sites on the molecule could be selectively addressed by choosing appropriate reaction partners and conditions.

Cascade Reactions: A reaction initiated at one of the functional groups of this compound could trigger a cascade of subsequent transformations, leading to the formation of intricate molecular architectures. researchgate.net For example, an initial nucleophilic substitution could be followed by an intramolecular cyclization.

The development of novel MCRs and cascade reactions involving this compound would provide a powerful tool for the rapid and efficient synthesis of diverse and complex molecules.

Q & A

Q. Methodological Answer :

- Handling : Prioritize training on proper techniques for volatile halogenated esters, including the use of fume hoods, gloves, and eye protection. This compound likely shares reactivity risks with analogs like ethyl chloroacetate, which is incompatible with oxidizing agents, strong acids/bases, and reducing agents .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures (2–8°C). Avoid proximity to incompatible substances (e.g., peroxides, permanganates) .

- Exposure Monitoring : Implement OSHA-compliant air sampling (personal/area) to quantify airborne concentrations. Use gas chromatography-mass spectrometry (GC-MS) for detection .

Basic Question: What are the foundational synthetic routes for this compound?

Q. Methodological Answer :

- Stepwise Halogenation : Start with ethyl nitroacetate as a precursor. Introduce bromine and chlorine via electrophilic substitution or radical halogenation. For example:

- Bromination: Use N-bromosuccinimide (NBS) under UV light.

- Chlorination: Employ sulfuryl chloride (SO₂Cl₂) in dichloromethane .

- Purification : Isolate the product via fractional distillation or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Advanced Question: How can researchers optimize reaction conditions for synthesizing this compound with high regioselectivity?

Q. Methodological Answer :

- Parameter Tuning :

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-halogenation).

- Catalysts : Test Lewis acids (e.g., FeCl₃) to direct halogenation to specific positions .

- Analytical Validation : Use high-resolution NMR (¹H/¹³C) to confirm regioselectivity. Compare spectral data with computational predictions (DFT calculations) .

Advanced Question: How should researchers resolve contradictions in structural or reactivity data across studies?

Q. Methodological Answer :

- Systematic Review Framework : Apply PRISMA guidelines to identify, screen, and analyze conflicting data. Use tools like ROBIS to assess bias in primary studies .

- Experimental Replication : Reproduce key studies under controlled conditions. For example, re-measure reaction kinetics using stopped-flow spectroscopy to validate disputed activation energies .

Advanced Question: What methodologies are recommended for analyzing the electronic effects of substituents on this compound’s reactivity?

Q. Methodological Answer :

- Spectroscopic Techniques :

- Infrared (IR) Spectroscopy : Identify vibrational modes of nitro (NO₂) and halogen (C-Br, C-Cl) groups. Compare with ethyl nitroacetate analogs to infer electronic perturbations .

- X-ray Diffraction : Resolve crystal structures to assess steric and electronic interactions between substituents .

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) to map electron density distributions and predict reactive sites .

Advanced Question: How can this compound be evaluated for potential pharmacological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.